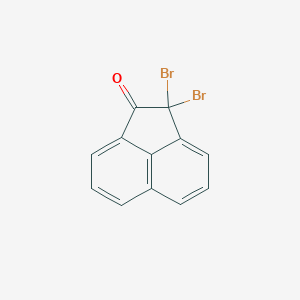
2,2-Dibromoacenaphthylen-1(2h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 128359 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in biological and chemical research, particularly in the study of neural stem cells and their differentiation.
准备方法
The synthesis of NSC 128359 involves several steps, starting with the preparation of the necessary precursors. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions, such as condensation, cyclization, and functional group modifications. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters to achieve higher efficiency and cost-effectiveness .
化学反应分析
NSC 128359 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NSC 128359 can lead to the formation of corresponding oxides, while reduction can yield reduced derivatives .
科学研究应用
NSC 128359 has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies. In biology, NSC 128359 is employed in the differentiation and culture of neural stem cells, providing insights into neural development and potential therapeutic applications for neurodegenerative diseases. In medicine, this compound is investigated for its potential use in drug development and as a tool for understanding disease pathways. Industrial applications include its use in the production of specialized chemicals and materials .
作用机制
The mechanism of action of NSC 128359 involves its interaction with specific molecular targets and pathways. This compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, NSC 128359 may inhibit or activate certain signaling pathways, resulting in altered gene expression and cellular behavior. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
相似化合物的比较
NSC 128359 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include NSC 125531, NSC 94945, NSC 60339, and NSC 228155. These compounds share some structural similarities but differ in their specific chemical properties and biological activities.
属性
CAS 编号 |
2008-76-6 |
|---|---|
分子式 |
C12H6Br2O |
分子量 |
325.98 g/mol |
IUPAC 名称 |
2,2-dibromoacenaphthylen-1-one |
InChI |
InChI=1S/C12H6Br2O/c13-12(14)9-6-2-4-7-3-1-5-8(10(7)9)11(12)15/h1-6H |
InChI 键 |
SETLCWZOTOAKNH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=C1)C(=O)C(C3=CC=C2)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















